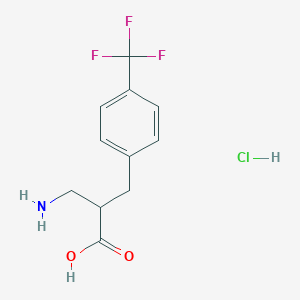

3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride

Description

3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride (CAS: 2199182-62-0) is an amino acid derivative with a molecular formula of C₁₀H₁₁ClF₃NO₂ and a molecular weight of 269.65 g/mol . The compound features a propanoic acid backbone with an amino group at the 3-position and a 4-(trifluoromethyl)benzyl substituent at the 2-position. The hydrochloride salt enhances its aqueous solubility, making it suitable for biochemical and pharmacological studies.

Properties

IUPAC Name |

2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-3-1-7(2-4-9)5-8(6-15)10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQRUMSYSJSXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)C(=O)O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzyl bromide and alanine.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Development

3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity and pharmacokinetic properties of drug candidates.

Case Study : Research has indicated that compounds with trifluoromethyl groups exhibit improved metabolic stability and bioavailability, making them attractive for drug development .

Neuroscience Research

This compound has been investigated for its potential role as a modulator in neurotransmitter systems. It is believed to affect the glutamatergic system, which plays a crucial role in synaptic plasticity and cognitive functions.

Case Study : In studies focusing on neuroprotective agents, this compound was shown to enhance synaptic transmission and protect against excitotoxicity in neuronal cultures .

Biochemical Assays

The compound is also used in biochemical assays to study enzyme activities and receptor interactions. Its ability to bind selectively to certain receptors makes it a valuable tool in pharmacological studies.

Example Application :

- Used in assays for determining the binding affinity of ligands to glutamate receptors, aiding in the identification of potential therapeutic agents for neurological disorders .

Data Table of Applications

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: The compound can modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxylic Acid vs. Amide Derivatives

- Target Compound: Contains a propanoic acid group, which is ionizable at physiological pH, promoting solubility in aqueous environments.

- 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride (): Features a propanamide group with an N-methyl substitution.

Amino Group Position

- The target compound’s 3-amino group contrasts with AT182 (), a tryptophan analog with a 2-amino group on the propanoic acid chain. Positional isomerism can alter conformational flexibility and binding interactions with biological targets like LAT1, a large neutral amino acid transporter .

Aromatic Substituent Effects

Data Table: Structural and Functional Comparison

Biological Activity

3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid hydrochloride, with CAS number 2201551-70-2, is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 283.67 g/mol. The trifluoromethyl group (-CF3) is known to enhance the lipophilicity and biological activity of compounds, making this molecule particularly interesting for pharmacological applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, similar derivatives have shown significant antibacterial activity against various strains such as E. coli and S. aureus .

- Neuroprotective Effects : Research has suggested that compounds with similar structures may exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

- Anti-inflammatory Properties : The presence of amino acids in the structure indicates potential anti-inflammatory activity. Compounds with similar configurations have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of trifluoromethyl-containing compounds revealed that they possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, derivatives were tested against Pseudomonas aeruginosa and showed inhibition zones ranging from 19 mm to 30 mm .

| Compound | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Compound A | 40-50 | 29 |

| Compound B | >5000 | 19 |

Neuroprotective Mechanisms

In a neuroprotection study, compounds similar to this compound were shown to cross the blood-brain barrier effectively, indicating their potential for treating neurodegenerative diseases . The efficacy was assessed through various in vitro assays measuring cell viability and apoptosis rates.

Anti-inflammatory Activity

Research on related compounds has demonstrated significant inhibition of IL-6 and TNF-α production at concentrations as low as 10 µg/mL, indicating that trifluoromethyl derivatives could serve as potent anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.